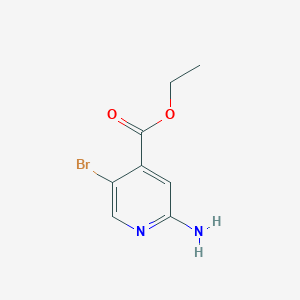

Ethyl 2-amino-5-bromoisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-bromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSPCNYWTZSYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609266 | |

| Record name | Ethyl 2-amino-5-bromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214374-01-2 | |

| Record name | Ethyl 2-amino-5-bromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization

Strategic Approaches for the Synthesis of Ethyl 2-amino-5-bromoisonicotinate

The primary strategy for synthesizing this compound involves the initial preparation of an appropriately substituted pyridine (B92270) ring, which is then subjected to sequential functionalization. A common and effective route commences with ethyl 2-aminonicotinate, which already contains the required amino and ester groups. The key subsequent step is the selective bromination at the C5 position, which is activated by the electron-donating amino group at C2.

Regioselective bromination is a critical step in the synthesis, aiming to introduce a bromine atom specifically at the 5-position of the isonicotinate (B8489971) core structure. The inherent electronic properties of the substituted pyridine ring, particularly the directing effects of the amino group, play a pivotal role in achieving this selectivity.

N-Bromosuccinimide (NBS) is a widely utilized reagent for the bromination of electron-rich aromatic and heterocyclic compounds. wikipedia.org It serves as a convenient and safer source of electrophilic bromine compared to elemental bromine. For the synthesis of this compound, a well-established protocol involves the direct bromination of ethyl 2-aminonicotinate using NBS. chemicalbook.com

In a typical procedure, ethyl 2-aminonicotinate is dissolved in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF). The reaction mixture is cooled, often to 0 °C, before N-bromosuccinimide is added in batches. chemicalbook.com The reaction is then allowed to proceed at a controlled temperature (e.g., 23 °C) for several hours. chemicalbook.com The amino group at the C2 position strongly activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile (Br+) primarily to the C5 position. The reaction generally proceeds with high efficiency, often achieving quantitative yields. chemicalbook.com

Table 1: NBS-Mediated Bromination of Ethyl 2-Aminonicotinate

| Parameter | Condition |

|---|---|

| Starting Material | Ethyl 2-aminonicotinate |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C (initial), then 23 °C |

| Reaction Time | 18 hours |

| Yield | ~100% |

| Product | This compound |

Data sourced from a representative synthetic procedure. chemicalbook.com

Direct bromination using molecular bromine (Br₂) is another method for halogenating pyridine rings. However, due to the electron-deficient nature of the pyridine nucleus, this reaction typically requires harsh conditions, such as high temperatures (e.g., >300 °C), which can lead to low yields and a mixture of products. acs.org The use of highly toxic and corrosive elemental bromine also presents significant handling challenges. nih.gov

For substrates like 2-aminopyridine (B139424) derivatives, the activating effect of the amino group facilitates the reaction under milder conditions compared to unsubstituted pyridine. researchgate.net Nevertheless, controlling the regioselectivity can still be challenging, and over-bromination to form di- or tri-brominated products is a common side reaction. researchgate.net To mitigate the hazards of handling Br₂, in-situ generation from safer sources like HBr and an oxidant (e.g., H₂O₂) has been developed as a more sustainable alternative. nih.gov

To improve the efficiency and selectivity of bromination, various catalytic systems can be employed. The use of a catalyst can enable the reaction to proceed under milder conditions and can enhance the regioselectivity.

Acid Catalysis : The presence of a strong acid, such as oleum (B3057394) (fuming sulfuric acid), can facilitate the bromination of pyridine derivatives. google.com A combination of N-bromosuccinimide and oleum 65% has been shown to be effective. google.com

Lewis Acid Catalysis : Lewis acids can be used to activate the brominating agent, increasing its electrophilicity.

Metal Catalysis : Palladium (Pd) and Copper (Cu) based catalysts have been reported for the halogenation of pyridine rings, although this is more common in C-H activation contexts. google.com

Electrochemical Methods : A modern approach involves electrochemical bromination, which avoids the use of chemical oxidants. By using an amino group on the pyridine ring as a directing group, regioselective meta-bromination can be achieved under mild conditions using bromide salts as the bromine source. acs.org

Table 2: Comparison of Bromination Methods for Pyridine Derivatives

| Method | Brominating Agent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| NBS Protocol | N-Bromosuccinimide | Mild (0-25 °C), Anhydrous THF chemicalbook.com | High yield, high regioselectivity, safer reagent wikipedia.orgchemicalbook.com | Requires stoichiometric reagent |

| Direct Bromination | Elemental Bromine (Br₂) | Often harsh (>300 °C) acs.org | Direct, potentially cheaper reagent | Hazardous, low selectivity, side products acs.orgnih.gov |

| Catalytic (Oleum) | NBS or DBDMH | Oleum 65%, 1-20 hours google.com | High selectivity, suitable for large scale google.com | Requires strong acid, workup can be difficult |

| Electrochemical | TBABr | Room temp., constant current acs.org | Sustainable, no catalysts/oxidants, mild acs.org | Requires specialized equipment |

Chichibabin Reaction : This is a classic method for the amination of pyridines, involving the reaction of the heterocycle with sodium amide (NaNH₂) in a solvent like xylene or toluene (B28343) at high temperatures. youtube.com The reaction typically proceeds at the C2 or C6 position via nucleophilic substitution of a hydride ion. youtube.com

From Pyridine N-Oxides : Pyridine N-oxides are versatile intermediates for the synthesis of substituted pyridines. nih.gov The N-oxide group activates the C2 and C4 positions towards nucleophilic attack. Reacting a pyridine N-oxide with an activating agent like tosyl chloride (TsCl) or phosphorus oxychloride (POCl₃) in the presence of an amine source can yield 2-aminopyridines. researchgate.net This method offers good regioselectivity and functional group tolerance. nih.gov

Electrophilic Amination : This approach involves reacting a pyridine derivative with an electrophilic aminating agent, which is a formal source of an NH₂⁺ equivalent. nih.gov Reagents like hydroxylamine-O-sulfonic acid (HOSA) can be used for the N-amination of pyridines to form N-aminopyridinium salts, which can then be rearranged or further manipulated. nih.gov

Modern C-H Amination : Recent advances have led to the development of specialized reagents that can directly aminate a C-H bond at the C2 position of a pyridine ring. These reagents can act as activators, nucleophile transfer agents, and oxidants in a single pot, offering a streamlined process. galchimia.com

The ethyl ester group in the target molecule is typically introduced by the esterification of the corresponding carboxylic acid, isonicotinic acid, or its derivatives.

Fischer Esterification : This is a direct and common method involving the reaction of the carboxylic acid (e.g., 2-amino-5-bromoisonicotinic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically under reflux conditions. researchgate.net

Acyl Chloride Formation : A two-step, highly effective method involves first converting the carboxylic acid to a more reactive acyl chloride. This is achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov The resulting isonicotinoyl chloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like triethylamine, to form the ethyl ester. nih.gov This method is advantageous as it proceeds under milder conditions than Fischer esterification.

Coupling Reagents : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct coupling of a carboxylic acid with an alcohol. researchgate.net This method, known as Steglich esterification when a catalyst like DMAP is used, forms an "active ester" intermediate that readily reacts with the alcohol. researchgate.net

Table 3: Common Esterification Methods for Isonicotinic Acid Derivatives

| Method | Reagents | Temperature | Key Features |

|---|---|---|---|

| Fischer Esterification | Ethanol, Conc. H₂SO₄ researchgate.net | Reflux | Equilibrium-driven; requires excess alcohol |

| Acyl Chloride Route | 1. SOCl₂, DMF (cat.)2. Ethanol, Triethylamine nih.gov | 0 °C to Room Temp. | High yield, proceeds via reactive intermediate nih.gov |

| DCC Coupling | Ethanol, DCC, DMAP (cat.) | Low Temperature | Mild conditions, high yield researchgate.net | Produces dicyclohexylurea byproduct |

Esterification Techniques for the Carboxylate Moiety

Fischer Esterification Protocols for Alkyl Isonicotinates

The Fischer-Speier esterification is a classical and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid. rsc.orggoogle.com In the context of producing alkyl isonicotinates, this typically involves the reaction of isonicotinic acid or its substituted derivatives with an alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. rsc.orgnih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent, and the water formed during the reaction is removed, for instance, by azeotropic distillation. nih.gov

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. rsc.org

For the synthesis of this compound, the starting material would be 2-amino-5-bromoisonicotinic acid. The presence of the amino group, which is basic, can potentially interfere with the acidic catalyst by forming a salt. This may require the use of a larger amount of the acid catalyst or a protection strategy for the amino group.

| Catalyst | Alcohol | Typical Conditions | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux, excess ethanol as solvent | rsc.org |

| p-Toluenesulfonic Acid (TsOH) | Ethanol | Reflux, often with azeotropic removal of water | nih.gov |

| Thionyl Chloride (SOCl₂) | Methanol | 0 °C to 50 °C | rsc.org |

Alternative Esterification Strategies

To circumvent the potential issues associated with the Fischer esterification of amino-substituted pyridines, alternative esterification strategies can be employed. One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. For instance, 2-amino-5-bromoisonicotinic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This intermediate can then be reacted with ethanol to yield this compound. This method often proceeds under milder conditions and avoids the strong acidic environment of the Fischer esterification.

Another set of alternatives involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification. nih.gov These reagents activate the carboxylic acid, allowing for its direct reaction with an alcohol under neutral or mildly basic conditions. This can be particularly advantageous for sensitive substrates.

Development of Efficient and Scalable Synthetic Routes

The development of efficient and scalable synthetic routes is paramount for the industrial production of this compound. Research in this area focuses on simplifying production processes, maximizing yields, and ensuring high selectivity.

One-Pot Synthesis Approaches for Simplified Production

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. nih.govmdpi.com For the synthesis of polysubstituted pyridines, including derivatives similar to this compound, various multicomponent reactions (MCRs) have been developed. nih.govnih.gov These reactions often involve the condensation of simpler, readily available starting materials to construct the complex pyridine ring in a single step.

For example, a one-pot, four-component reaction has been reported for the synthesis of novel pyridine derivatives using a mixture of a formylphenyl derivative, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. nih.govmdpi.com Such strategies, while not directly producing the target molecule, demonstrate the feasibility of constructing highly functionalized pyridines in a convergent manner. A patent describes a general process for preparing 6-substituted or 5,6-disubstituted derivatives of 2-amino-isonicotinic acid, which could be adapted for the synthesis of the target compound. google.com

| One-Pot Strategy | Key Reactants | Advantages | Reference |

|---|---|---|---|

| Four-Component Reaction | Aldehyde, Active Methylene (B1212753) Compound, Ketone, Ammonium Acetate | High efficiency, atom economy, reduced waste | nih.govmdpi.com |

| Domino Reaction | α-Azidovinylketones, Aldehydes, Methylamine derivatives | Mild conditions, good yields | rsc.org |

| [5+1] Annulation | 2-Fluoro-1,3-dicarbonyls, α,β-unsaturated compounds, Ammonia source | Regioselective, transition-metal-free | acs.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of developing any synthetic process. For the synthesis of this compound and its analogues, key parameters that can be fine-tuned include the choice of catalyst, solvent, reaction temperature, and reaction time.

In the synthesis of halogenated pyridines, the choice of halogenating agent and catalyst is crucial for achieving high regioselectivity. For instance, selective halogenation of pyridines can be achieved using designed phosphine (B1218219) reagents. acs.org In esterification reactions, the catalyst concentration and the method of water removal can significantly impact the yield. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyridine derivatives. nih.govmdpi.com The use of microwave irradiation can often lead to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. mdpi.comacs.org

| Parameter | Influence on Synthesis | Example Optimization | Reference |

|---|---|---|---|

| Catalyst | Affects reaction rate and selectivity. | Using nanocatalysts in multicomponent reactions for pyridine synthesis can enhance efficiency. rsc.org | rsc.org |

| Solvent | Influences solubility, reactivity, and can be a key part of green chemistry considerations. | Using ionic liquids as both solvent and catalyst in pyridine synthesis. | nih.gov |

| Temperature | Controls reaction kinetics and can influence product distribution. | Microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govmdpi.com | nih.govmdpi.com |

| Reaction Time | Affects conversion and potential side product formation. | Optimization of microwave irradiation time to maximize yield and purity. nih.gov | nih.gov |

Green Chemistry Principles in the Synthesis of Halogenated Pyridines

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. nih.gov In the context of synthesizing halogenated pyridines like this compound, several green approaches are being explored.

The use of safer and more environmentally friendly solvents is a key aspect of green chemistry. Ionic liquids, for example, are being investigated as recyclable and non-volatile alternatives to traditional organic solvents in pyridine synthesis. nih.gov They can also act as catalysts, further simplifying the reaction setup.

Solvent-free reaction conditions and the use of solid-supported catalysts are other green strategies that reduce waste and simplify product purification. nih.gov Multicomponent reactions, as mentioned earlier, are inherently greener as they often have higher atom economy and generate less waste compared to multi-step syntheses. nih.govmdpi.com The use of microwave irradiation not only accelerates reactions but also reduces energy consumption compared to conventional heating methods. nih.govmdpi.com

Synthesis of Structurally Diverse Derivatives and Analogues

The core structure of this compound provides a versatile platform for the synthesis of a wide range of structurally diverse derivatives and analogues. The amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings. nih.gov For example, reaction with chloroacetyl chloride can introduce a reactive handle for further functionalization. nih.gov The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds. acs.org The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. thieme-connect.de These modifications allow for the fine-tuning of the molecule's properties for various applications.

Design and Synthesis of Substituted this compound Analogues

The generation of analogues from the primary this compound structure is pivotal for developing structure-activity relationships (SAR), particularly in drug discovery. A key strategy involves the late-stage introduction of substituents onto the pyridine ring, which allows for the rapid creation of a diverse library of compounds from a common intermediate. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach, leveraging the reactivity of the bromine atom at the 5-position. nih.gov Reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings enable the formation of new carbon-carbon and carbon-nitrogen bonds, introducing a wide array of functional groups. For instance, a strategy for creating complex chromeno[2,3-b]pyridine derivatives uses bromo-substituted precursors that undergo various palladium-catalyzed reactions to append different functionalities. nih.gov This method is highly efficient for exploring the chemical space around the core scaffold. nih.gov

The table below illustrates the versatility of palladium-catalyzed cross-coupling reactions in generating analogues from a bromo-substituted isonicotinate precursor.

| Coupling Reaction | Reactant Type | Resulting Linkage | Example Substituent |

| Suzuki Coupling | Boronic Acid / Ester | C-C | Phenyl, Cyclohexyl, Methyl |

| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | C-N | Morpholine (B109124), Piperidine (B6355638) |

| Sonogashira Coupling | Terminal Alkynes | C-C (alkynyl) | Trimethylsilylacetylene |

| Heck Coupling | Alkene | C-C (alkenyl) | Styrene, Acrylate |

Stereoselective Synthesis of Enantiomerically Enriched Isonicotinate Derivatives

In pharmaceutical applications, the three-dimensional structure of a molecule is critical, as different enantiomers can have vastly different biological activities. Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. egrassbcollege.ac.in For isonicotinate derivatives that may be chiral due to substituents, controlling the stereochemistry is essential for optimizing therapeutic efficacy and safety.

Achieving stereoselectivity can be accomplished through several primary methods:

Chiral Auxiliaries: A chiral, non-racemic group is temporarily attached to the substrate molecule. alchemyst.co.ukethz.ch This auxiliary directs subsequent reactions to occur from a specific face of the molecule, thereby creating a new stereocenter with a predictable configuration. alchemyst.co.uk After the desired transformation, the auxiliary is cleaved and can often be recycled. ethz.ch

Chiral Catalysts: A small amount of a chiral catalyst, such as a metal complex with a chiral ligand, is used to control the stereochemical outcome of the reaction. This method is highly efficient as the catalyst can generate large quantities of the desired enantiomer. numberanalytics.com

Chiral Pool Synthesis: The synthesis begins with an enantiomerically pure starting material, such as an amino acid or a sugar, that already contains one or more of the desired stereocenters. ethz.ch

The goal of these methods is to produce a product with a high enantiomeric excess (ee), meaning it is significantly enriched in one enantiomer. The table below outlines the conceptual flow of a stereoselective synthesis.

| Starting Material | Method | Intermediate State | Final Product |

| Prochiral or Racemic Isonicotinate Derivative | Chiral Auxiliary | Diastereomeric Intermediate (Separable) | Single Enantiomer (after auxiliary removal) |

| Prochiral Isonicotinate Derivative | Chiral Catalyst | Enantioselective Transition State | Single Enantiomer |

By applying these principles, chemists can synthesize specific enantiomers of complex isonicotinate derivatives, enabling precise studies of their biological functions.

Preparation of Key Intermediates and Precursors for Complex Molecule Synthesis

This compound is a valuable building block for constructing more complex molecules. google.comgoogle.com The amino group, bromo substituent, and ester functionality serve as reactive handles for a variety of chemical transformations. chemicalbook.com This versatility makes it an important intermediate in the synthesis of pharmaceuticals, including kinase inhibitors and agents for treating a range of diseases. google.comgoogle.com

The functional groups on the pyridine ring can be selectively targeted:

The Amino Group: Can act as a nucleophile or be transformed into other functional groups. For example, it can undergo amidation to form amide linkages or participate in condensation reactions to build new heterocyclic rings fused to the pyridine core. anvari.net

The Bromo Group: As previously discussed, it is an ideal site for palladium-catalyzed cross-coupling reactions. It can also be converted into an organometallic reagent (e.g., via lithium-halogen exchange) for subsequent reactions with electrophiles.

The Pyridine Ring: The nitrogen atom in the pyridine ring can be quaternized or oxidized, and the ring itself can participate in cyclization reactions to form fused bicyclic systems like imidazo[1,2-a]pyridines. google.com

The strategic use of this compound as a starting material is highlighted by its application in synthesizing a variety of complex chemical entities.

| Reactive Site | Reaction Type | Intermediate/Product Class | Potential Application |

| 5-Bromo | Suzuki Coupling | 5-Aryl isonicotinates | Kinase Inhibitors |

| 2-Amino | Condensation with α-haloketone | Imidazo[1,2-a]pyridine derivatives | VEGFR-2 Inhibitors google.com |

| 2-Amino | Amidation | N-Acyl-aminopyridines | Bioactive Scaffolds |

| Ester Group | Hydrolysis/Amidation | Isonicotinic acids/amides | Pharmaceutical Derivatives |

This strategic utility underscores the importance of this compound not just as a final molecule, but as a foundational precursor for a wide range of advanced chemical structures.

Comprehensive Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the pyridine (B92270) ring of Ethyl 2-amino-5-bromoisonicotinate is a prime site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent ester group and the pyridine nitrogen atom facilitates the displacement of the bromide ion by a variety of nucleophiles.

The substitution of the bromine atom with an azide (B81097) or cyano group introduces valuable functionalities for further chemical transformations.

Azido (B1232118) Derivatives: The reaction of bromo-substituted aromatic compounds with sodium azide can yield the corresponding azido derivatives. For instance, the Boc-protected bromide analog of a similar compound has been successfully converted to its azido counterpart using sodium azide in dimethylformamide (DMF) at room temperature. rsc.org This transformation is crucial as the azido group can be subsequently reduced to an amine or participate in cycloaddition reactions. While direct experimental data for this compound is not extensively published, the reactivity of related bromo-pyridines suggests a similar transformation is feasible.

The bromine atom can be displaced by a range of nitrogen, sulfur, and oxygen nucleophiles, leading to a diverse array of substituted pyridine derivatives.

Amines: The reaction of similar bromo-substituted heterocycles with various primary and secondary amines, often in the absence of a solvent or with heating, affords the corresponding amino derivatives in good yields. rsc.org For example, reactions of 2-aryl-5-chloro-6-cyano-7-methylindolizines with secondary amines proceed at room temperature, while less nucleophilic primary amines like benzylamine (B48309) require heating. rsc.org

Thiols: Sulfur nucleophiles, such as thiols, can also displace the bromine atom. In related systems, reactions with mercaptans under basic conditions lead to the formation of the corresponding thioethers. rsc.org

The following table summarizes the expected nucleophilic substitution reactions of this compound based on the reactivity of analogous compounds.

| Nucleophile | Reagent Example | Expected Product |

| Azide | Sodium Azide (NaN₃) | Ethyl 2-amino-5-azidoisonicotinate |

| Cyanide | Copper(I) Cyanide (CuCN) | Ethyl 2-amino-5-cyanoisonicotinate |

| Amine | Morpholine (B109124) | Ethyl 2-amino-5-(morpholin-4-yl)isonicotinate |

| Thiol | Thiophenol | Ethyl 2-amino-5-(phenylthio)isonicotinate |

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is one of the most widely used cross-coupling reactions. libretexts.orgtcichemicals.com It offers a versatile method for creating new carbon-carbon bonds under relatively mild conditions. The reaction of this compound with various aryl and heteroaryl boronic acids can lead to a wide range of biaryl and heterobiaryl structures, which are important scaffolds in medicinal chemistry. nih.govbeilstein-journals.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While specific examples for this compound are not extensively documented in readily available literature, the successful coupling of other bromo-pyridines with boronic acids is well-established. For instance, the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has been studied in detail. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Below is a representative table of potential Suzuki-Miyaura cross-coupling reactions with this compound.

| Boronic Acid | Catalyst System | Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 2-amino-5-phenylisonicotinate |

| (2-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂, K₂CO₃ | Ethyl 2-amino-5-(2-methoxyphenyl)isonicotinate |

| (Thiophen-3-yl)boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Ethyl 2-amino-5-(thiophen-3-yl)isonicotinate |

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for other important palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. rsc.org The reaction of this compound with a variety of primary and secondary amines, catalyzed by a palladium-phosphine complex, would yield a range of 5-amino-substituted isonicotinate (B8489971) derivatives. For example, the reaction with morpholine would produce Ethyl 2-amino-5-(morpholin-4-yl)isonicotinate. rsc.org

C-O Bond Formation: Palladium-catalyzed C-O bond formation reactions, a variation of the Buchwald-Hartwig reaction, can be used to synthesize aryl ethers. The coupling of this compound with phenols would lead to the corresponding 5-phenoxy-substituted isonicotinates.

The following table illustrates potential palladium-catalyzed cross-coupling reactions.

| Coupling Partner | Reaction Type | Catalyst System | Product |

| Morpholine | Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | Ethyl 2-amino-5-(morpholin-4-yl)isonicotinate |

| Phenol (B47542) | Buchwald-Hartwig C-O Coupling | Pd(OAc)₂, RuPhos, Cs₂CO₃ | Ethyl 2-amino-5-phenoxyisonicotinate |

Transformations of the Amino Group

The amino group at the 2-position of this compound offers another site for chemical modification, further expanding the synthetic utility of this compound.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during subsequent transformations or to introduce new functional moieties.

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate. For instance, it can be converted to a variety of other functional groups through Sandmeyer-type reactions. researchgate.netrsc.org For example, treatment with copper(I) cyanide would yield the 2-cyano derivative, while reaction with copper(I) bromide would replace the amino group with another bromine atom. It is important to note that the stability and reactivity of the diazonium salt can be influenced by the other substituents on the pyridine ring.

The following table outlines potential transformations of the amino group.

| Reaction Type | Reagent(s) | Product |

| Acylation | Acetyl chloride, Triethylamine | Ethyl 2-acetamido-5-bromoisonicotinate |

| Diazotization followed by Cyanation (Sandmeyer) | 1. NaNO₂, HCl2. CuCN | Ethyl 5-bromo-2-cyanoisonicotinate |

| Diazotization followed by Bromination (Sandmeyer) | 1. NaNO₂, HBr2. CuBr | Ethyl 2,5-dibromoisonicotinate |

Oxidation and Reduction Chemistry of the Amino Functionality

The amino group on the pyridine ring is a key site for redox reactions.

Oxidation: The oxidation of 2-aminopyridine (B139424) derivatives can be challenging as the pyridine ring itself is electron-deficient and generally resistant to oxidation. However, the amino group can be targeted. Direct oxidation of the amino group to a nitro group on a pyridine ring is often difficult to achieve without harsh conditions, which can lead to side reactions or decomposition. More commonly, the amino group's reactivity is harnessed in oxidative cyclization reactions, where it acts as a nucleophile in concert with an external oxidizing agent to form fused heterocyclic systems. For instance, the aniline (B41778) moiety in related structures can be oxidized to facilitate intramolecular cyclization. nih.gov

Reduction: The reduction of the pyridine ring system is a more common transformation. Catalytic hydrogenation of pyridine rings to form piperidines is a well-established process, often requiring catalysts like platinum oxide, Raney nickel, or rhodium on carbon. researchgate.net The conditions for these reductions are typically harsh (high pressure and temperature). However, methods using samarium diiodide (SmI₂) in the presence of water have been shown to reduce pyridine to piperidine (B6355638) under mild, room temperature conditions. clockss.org Interestingly, for some aminopyridines, this SmI₂-H₂O system can lead to the reductive elimination of the amino group itself, yielding piperidine. clockss.org The specific outcome for this compound would depend on the precise reaction conditions and the influence of the bromo and ester substituents. The electrochemical reduction of N-amino pyridinium (B92312) salts is also a known transformation, typically proceeding via a one-electron process to generate N-centered radicals. nih.gov

Derivatization of the Amino Group for Advanced Chemical Structures

The nucleophilic nature of the 2-amino group makes it a prime target for various derivatization reactions, enabling the construction of more complex molecules.

Acylation and Sulfonylation: The amino group readily reacts with acylating agents (like acid chlorides and anhydrides) and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental in modifying the electronic properties and steric environment of the molecule, often as a step in the synthesis of pharmaceuticals.

Urea and Thiourea Formation: Reaction of the 2-amino group with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. researchgate.netnih.govresearchgate.netnih.govrsc.org These functional groups are prevalent in many biologically active compounds due to their ability to act as hydrogen bond donors and acceptors. nih.govnih.gov The synthesis can often be achieved under mild conditions, including mechanochemical methods that are solvent-free. researchgate.net

Multicomponent Reactions: 2-aminopyridines are excellent substrates for multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction, which combines an aminoazine, an aldehyde, and an isocyanide in a one-pot synthesis to produce fused imidazo-heterocycles. researchgate.net These reactions are highly efficient for building molecular diversity. nih.gov

Below is a table summarizing common derivatization reactions of the amino group.

| Reaction Type | Reagent | Product Class | Significance |

| Acylation | Acid Chloride (R-COCl) | Amide | Pharmaceutical synthesis, modification of properties |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Bioisosteric replacement, synthesis of sulfa drugs |

| Urea Formation | Isocyanate (R-NCO) | Urea | Bioactive molecules, hydrogen bonding scaffolds researchgate.netnih.gov |

| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea | Medicinal chemistry, chemosensors researchgate.netrsc.org |

| MCR | Aldehyde, Isocyanide | Fused Heterocycles | Rapid generation of complex molecules researchgate.netnih.gov |

Diazotization and Subsequent Hydrolysis Reactions

The transformation of the aromatic amino group into a diazonium salt is a cornerstone of synthetic organic chemistry, opening pathways to a wide array of functional groups that are otherwise difficult to introduce.

The 2-amino group of this compound can be converted to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures. mnstate.edu This diazonium intermediate is highly versatile.

Sandmeyer Reaction: The subsequent reaction of the diazonium salt with copper(I) salts, known as the Sandmeyer reaction, allows for the replacement of the diazonium group with various nucleophiles. wikipedia.orgbyjus.com

With CuCl or CuBr, the corresponding 2-chloro or 2-bromo isonicotinate can be synthesized. wikipedia.org

With CuCN, a cyano group can be introduced, yielding Ethyl 2-cyano-5-bromoisonicotinate.

This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com

Hydrolysis: While the classic method for converting an aryl diazonium salt to a phenol involves heating in aqueous acid (a process known as Verkochung), this can lead to side products. mnstate.edu A milder, Sandmeyer-type hydroxylation can be achieved using copper(I) oxide (Cu₂O) in the presence of copper(II) nitrate. wikipedia.org This would transform this compound into Ethyl 2-hydroxy-5-bromoisonicotinate. The 2-hydroxypyridine (B17775) product exists in equilibrium with its tautomeric form, the corresponding pyridone. wikipedia.org

Intramolecular Cyclization and Rearrangement Reactions

The specific arrangement of functional groups in this compound provides opportunities for intramolecular reactions to form fused heterocyclic ring systems, which are common scaffolds in medicinal chemistry.

Intramolecular Cyclization: The most common cyclization pathway involves the 2-amino group acting as a nucleophile, attacking an electrophilic center within the same molecule or a tethered side chain. A prominent example is the synthesis of pyrido[2,3-d]pyrimidines. capes.gov.brnih.govbohrium.com These bicyclic systems can be formed by reacting 2-aminopyridines with various reagents that introduce a suitable fragment for cyclization. For example, condensation with β-ketoesters or their equivalents can lead to the formation of a pyrimidine (B1678525) ring fused to the starting pyridine. bohrium.com The reaction of acylated 5-acetyl-4-aminopyrimidines can lead to pyrido[2,3-d]pyrimidin-5-ones or -7-ones depending on the cyclization site. bohrium.com Similarly, palladium-catalyzed coupling followed by intramolecular cyclization is a known strategy to build the pyrido[2,3-d]pyrimidin-7(8H)-one core. nih.gov

Rearrangement Reactions: While specific rearrangement reactions starting directly from this compound are not extensively documented, related structures undergo various molecular rearrangements. For example, the reaction of arylpropargyl amides of electron-deficient alkenes can lead to benz[f]isoindoline derivatives through a sequence involving an allenic intermediate and an intramolecular Diels-Alder reaction. rsc.org Such strategies could potentially be adapted to derivatives of the title compound.

Functional Group Interconversions and Orthogonal Protecting Group Strategies

The synthesis of complex target molecules often requires the protection of reactive functional groups and the interconversion of existing ones.

Functional Group Interconversions:

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2-amino-5-bromoisonicotinic acid) under acidic or basic conditions. ontosight.ai This carboxylic acid can then be activated and coupled with amines to form amides or subjected to other transformations.

Bromo Group Transformation: The bromine atom is a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination can be used to form new carbon-carbon or carbon-nitrogen bonds at this position, allowing for the introduction of aryl, alkyl, or amino substituents. acs.org Copper-catalyzed reactions, such as the Goldberg reaction, are also effective for coupling with amines. nih.gov

Orthogonal Protecting Group Strategies: In a multi-step synthesis, it is often crucial to protect the nucleophilic amino group to prevent unwanted side reactions. Orthogonal protecting groups are particularly valuable as they can be removed under different, specific conditions without affecting other protecting groups in the molecule. iris-biotech.denih.govresearchgate.net

For the amino group of this compound, several protecting groups can be employed. The choice depends on the stability required during subsequent reaction steps.

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) iris-biotech.de | Stable to base, mild acid, hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de | Stable to acid, hydrogenolysis |

| Carbobenzyloxy | Cbz | Hydrogenolysis (H₂, Pd/C), strong acid | Stable to base, mild acid |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) sigmaaldrich.com | Stable to acid and base |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (H₂NNH₂) in DMF sigmaaldrich.com | Stable to TFA and piperidine |

| 3-Nitro-2-pyridinesulfenyl | Npys | Thiol reagents (e.g., 2-mercaptopyridine-N-oxide) nih.gov | Stable to acid (TFA), allows for highly selective deprotection |

This orthogonal approach is fundamental in complex syntheses, such as in solid-phase peptide synthesis (SPPS), where different protecting groups (e.g., Fmoc for the α-amino group and Boc or tBu for side chains) are selectively removed at different stages. iris-biotech.denih.govsigmaaldrich.com

Advanced Spectroscopic and Crystallographic Investigations

In-depth Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and exploring the nuanced structural features of Ethyl 2-amino-5-bromoisonicotinate, including its conformational preferences and the nature of its intramolecular interactions.

High-resolution NMR spectroscopy serves as a powerful tool for determining the molecular structure of this compound in solution. auremn.org.br The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), provides distinct signals corresponding to each type of proton in the molecule, confirming its structural integrity. iucr.orgnih.gov

The chemical shifts observed in the ¹H NMR spectrum are consistent with the proposed structure. iucr.orgnih.gov The aromatic protons on the pyridine (B92270) ring appear as two distinct singlets at δ 7.96 and δ 7.78 ppm. iucr.orgnih.gov The protons of the amino group (NH₂) resonate as a broad singlet at δ 5.69 ppm. iucr.orgnih.gov The ethyl ester group gives rise to a characteristic quartet at δ 4.36 ppm for the methylene (B1212753) protons (–OCH₂–) and a triplet at δ 1.42 ppm for the methyl protons (–CH₃), with a coupling constant (J) of 7 Hz for both signals. nih.gov

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Ar-H | 7.96 | Singlet | N/A | iucr.orgnih.gov |

| Ar-H | 7.78 | Singlet | N/A | iucr.orgnih.gov |

| NH₂ | 5.69 | Singlet | N/A | iucr.orgnih.gov |

| -OCH₂- | 4.36 | Triplet | 7 | iucr.orgnih.gov |

| -CH₃ | 1.42 | Triplet | 7 | nih.gov |

The NMR data is indicative of a single, predominant conformation in solution. This observation aligns with crystallographic findings that point to a planar molecular structure stabilized by intramolecular hydrogen bonding. iucr.orgnih.gov The presence of an N—H⋯O interaction restricts free rotation, leading to a well-defined conformation that is reflected in the sharp, well-resolved NMR signals. nih.govnih.gov

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups within this compound by detecting their characteristic vibrational frequencies. The analysis of these frequencies also provides strong evidence for hydrogen bonding within the molecule. nih.gov

Key vibrational modes for this compound include the N-H stretches of the amino group, the C=O stretch of the ester carbonyl, C-N, C-O, and various vibrations of the pyridine ring. The presence of intramolecular hydrogen bonding, specifically an N—H⋯O bond between the amino group and the ester's carbonyl oxygen as identified in crystallographic studies, significantly influences these vibrational frequencies. nih.govnih.gov This interaction typically causes the N-H stretching bands to broaden and shift to lower wavenumbers, while the C=O stretching frequency is also lowered compared to a non-hydrogen-bonded carbonyl group. nih.govamolf.nl

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Comments |

|---|---|---|---|

| N-H Stretching | Amino (-NH₂) | 3300-3500 | Broadened and shifted to lower frequency due to H-bonding. nih.gov |

| C-H Stretching (Aromatic) | Pyridine Ring | 3000-3100 | Characteristic of sp² C-H bonds. |

| C-H Stretching (Aliphatic) | Ethyl Group (-CH₂, -CH₃) | 2850-3000 | Characteristic of sp³ C-H bonds. |

| C=O Stretching | Ester (-COOEt) | ~1700-1725 | Frequency is lowered from the typical ~1735-1750 cm⁻¹ range due to intramolecular H-bonding. nih.govamolf.nl |

| C=C, C=N Stretching | Pyridine Ring | 1400-1600 | Multiple bands are characteristic of the aromatic ring system. nih.gov |

| C-O Stretching | Ester | 1100-1300 | Two bands are expected for C-O-C stretching. |

| C-Br Stretching | Bromo-substituent | 500-600 | Characteristic vibration for the carbon-bromine bond. |

Advanced mass spectrometry techniques, such as High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EI-MS), are critical for confirming the molecular formula and investigating the structural details of this compound through analysis of its fragmentation patterns. libretexts.org HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition, C₈H₉BrN₂O₂.

Under electron ionization, the molecule is expected to fragment in a predictable manner, providing clues to its structure. Key fragmentation pathways would likely include the loss of the ethyl or ethoxy groups from the ester moiety and cleavage adjacent to the amino group. libretexts.org A crucial diagnostic feature in the mass spectrum would be the isotopic signature of bromine, with two peaks of nearly equal intensity for every bromine-containing fragment, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

| Fragmentation Process | Lost Fragment | Resulting m/z (Mass/Charge Ratio) |

|---|---|---|

| Loss of ethyl radical | •CH₂CH₃ | [M-29]⁺ |

| Loss of ethoxy radical | •OCH₂CH₃ | [M-45]⁺ |

| Loss of the carboxylate group | •COOEt | [M-73]⁺ |

| Alpha-cleavage | •H | [M-1]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of light that promotes electrons from lower to higher energy orbitals. libretexts.org The molecule contains several chromophores, including the substituted pyridine ring and the carbonyl group, which give rise to characteristic electronic transitions, primarily of the π → π* and n → π* types. libretexts.orgncsu.edu

The π-conjugated system of the pyridine ring, extended by the carbonyl group, is expected to result in strong π → π* transitions. libretexts.org The non-bonding electrons (n) on the nitrogen atoms and the carbonyl oxygen can undergo weaker n → π* transitions. ncsu.edu Theoretical calculations based on Density Functional Theory (DFT) have determined the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap to be 4.0931 eV. iucr.org This energy gap corresponds to a major electronic transition and can be used to predict a maximum absorption wavelength.

Furthermore, the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing isonicotinate (B8489971) framework suggests the possibility of an intramolecular charge transfer (ICT) transition. shu.ac.uklibretexts.org Such transitions are typically very intense and involve the transfer of electron density from the donor to the acceptor portion of the molecule upon photoexcitation. libretexts.org

Single Crystal X-ray Diffraction Analysis

X-ray crystallographic analysis reveals that the molecule of this compound is essentially planar. iucr.orgnih.gov The isonicotinate ring system itself is planar, with a root-mean-square deviation of only 0.043 Å. nih.gov The dihedral angle between the plane of the pyridine ring and the plane of the ethyl ester side chain is minimal, at just 4.30 (2)°. iucr.orgnih.gov

This planarity is further described by specific torsion angles within the molecule. The C6—O1—C7—C8 torsion angle of 175.2 (2)° indicates that the ethyl group adopts an anti conformation relative to the carbonyl group, lying nearly in the same plane as the ring system. iucr.orgnih.gov This planar conformation is reinforced by intramolecular hydrogen bonds, including a key N—H⋯O interaction. nih.gov

| Torsion Angle | Value (°) | Significance | Reference |

|---|---|---|---|

| N2—C2–C1–C6 | -1.2 (4) | Confirms the coplanarity of the ester group with the pyridine ring. | iucr.orgnih.gov |

| C1—C6—O1—C7 | -178.0 (2) | Shows the ester group is in a planar orientation relative to the ring. | iucr.orgnih.gov |

| C6—O1—C7—C8 | 175.2 (2) | Indicates an anti-planar conformation of the ethyl group. | iucr.orgnih.gov |

Comprehensive Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis has been employed to quantify the diverse intermolecular interactions that govern the crystal packing of Ethyl 5-amino-2-bromoisonicotinate. iucr.orgiucr.org This powerful tool allows for the visualization and quantification of the regions of space where molecules are in close contact, providing a detailed fingerprint of the crystal's supramolecular assembly. The analysis reveals that the crystal structure is stabilized by a network of different interactions, with the most prominent being hydrogen-hydrogen contacts. iucr.orgresearchgate.netiucr.org

The quantitative breakdown of the intermolecular contacts from the Hirshfeld surface analysis highlights the specific contributions of different atom pairs to the crystal packing. iucr.orgresearchgate.netiucr.org The most significant contributions arise from H⋯H contacts, accounting for 33.2% of the total surface. iucr.orgresearchgate.netiucr.org Other substantial interactions include Br⋯H/H⋯Br (20.9%), O⋯H/H⋯O (11.2%), C⋯H/H⋯C (11.1%), and N⋯H/H⋯N (10%). iucr.orgresearchgate.netiucr.org The N⋯H/H⋯N contacts are indicative of N—H⋯N hydrogen bonds that link molecules into zigzag chains within the crystal. researchgate.net

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 33.2 |

| Br···H/H···Br | 20.9 |

| O···H/H···O | 11.2 |

| C···H/H···C | 11.1 |

| N···H/H···N | 10.0 |

This table presents the quantified contributions of the most significant intermolecular contacts for Ethyl 5-amino-2-bromoisonicotinate, derived from Hirshfeld surface analysis. iucr.orgresearchgate.netiucr.org

Mapping Three-Dimensional Energy Frameworks in Crystal Lattices

The interaction energies between molecules in the crystal lattice have been dissected into their constituent components. The calculated energies are: electrostatic energy (Eele) of 59.2 kJ mol⁻¹, polarization energy (Epol) of 15.5 kJ mol⁻¹, dispersion energy (Edis) of 140.3 kJ mol⁻¹, and repulsion energy (Erep) of 107.2 kJ mol⁻¹. iucr.orgiucr.org The dispersion energy is the most significant attractive force, highlighting the importance of van der Waals interactions in the crystal packing. iucr.orgiucr.org

Table 2: Calculated Interaction Energies for Ethyl 5-amino-2-bromoisonicotinate

| Energy Component | Value (kJ mol⁻¹) |

|---|---|

| Electrostatic (Eele) | 59.2 |

| Polarization (Epol) | 15.5 |

| Dispersion (Edis) | 140.3 |

| Repulsion (Erep) | 107.2 |

| Total (Etot) | 128.8 |

This table summarizes the calculated interaction energy components within the crystal lattice of Ethyl 5-amino-2-bromoisonicotinate. iucr.orgiucr.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic perspective on the molecule's characteristics, predicting its geometry, stability, and reactive nature.

The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations, specifically at the B3LYP/6–311+G(d,p) level of theory. nih.govnanobioletters.com This method provides a reliable approximation of the molecule's geometry in the gas phase, which correlates well with experimental data obtained from single-crystal X-ray diffraction. nih.gov The calculations show that the isonicotinate ring system is essentially planar. nih.govnanobioletters.com

Energetic profile calculations were also performed to understand the interaction energies between molecules of the compound. The total interaction energy (E_tot) was computed to be 128.8 kJ mol⁻¹, which is a sum of its electrostatic, polarization, dispersion, and repulsion energy components. nih.govnanobioletters.comnih.gov

| Energy Component | Value (kJ mol⁻¹) |

|---|---|

| Electrostatic (E_ele) | 59.2 |

| Polarization (E_pol) | 15.5 |

| Dispersion (E_dis) | 140.3 |

| Repulsion (E_rep) | 107.2 |

| Total Interaction (E_tot) | 128.8 |

Data sourced from computational analysis using the B3LYP/6-31G(d,p) model. nih.govnanobioletters.com

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO and LUMO energies were calculated, revealing an energy gap of 4.0931 eV. nih.govnanobioletters.comnih.gov This value provides insight into the molecule's kinetic stability and the energy required for electronic excitation. nih.gov

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.2700 |

| E_LUMO | -2.1769 |

| Energy Gap (ΔE) | 4.0931 |

Values obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory. nih.gov

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. For this compound, the MEP surface analysis identified distinct reactive regions. The areas with pale red color, concentrated over the oxygen and nitrogen atoms of the isonicotinate moiety, represent regions of negative electrostatic potential and are thus active sites for electrophilic attack. Conversely, the pale-blue color over the amino group indicates a positive potential, marking it as a likely site for nucleophilic attack.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is essential for drug discovery and for understanding the molecular basis of a compound's biological activity.

COVID-19 Main Protease (Mpro) : Docking studies were performed to evaluate the potential of this compound as an inhibitor of the COVID-19 main protease (Mpro), a crucial enzyme for SARS-CoV-2 replication. nih.gov The study, using the protein data bank entry 6LU7, revealed a moderate binding affinity of -5.4 kcal mol⁻¹. nanobioletters.com This finding suggests that the compound may serve as a potential candidate for developing antiviral agents against SARS-CoV-2. nih.gov

MDM2 Protein : In the reviewed literature, no specific molecular docking studies investigating the binding affinity of this compound with the Murine Double Minute 2 (MDM2) protein were found. The interaction between p53 and its negative regulator MDM2 is a significant target in cancer therapy, but the inhibitory potential of this specific compound against MDM2 has not been reported in the available research. oatext.com

COVID-19 Main Protease (Mpro) : While the binding affinity of this compound with the COVID-19 main protease (PDB ID: 6LU7) has been calculated, the specific amino acid residues involved in the interaction were not detailed in the primary study. nih.govnanobioletters.com A comprehensive analysis of binding modes typically identifies key interactions such as hydrogen bonds and van der Waals forces that stabilize the ligand-protein complex. chemrxiv.org Key residues within the 6LU7 active site, such as His41, Cys145, His163, and Glu166, are known to be important for inhibitor binding, but the precise interactions with this compound have not been explicitly described.

MDM2 Protein : As no docking studies were identified for this compound with the MDM2 protein, there is no available data on its key binding modes or the specific residues it might interact with within the MDM2 binding pocket.

In-Silico Insights into this compound: A Computational Perspective

A detailed examination of the computational chemistry and molecular modeling studies of this compound reveals a landscape ripe for exploration. While specific quantitative structure-activity relationship (QSAR) and molecular dynamics (MD) simulation studies directly focused on this compound are not extensively documented in publicly available literature, the broader context of computational analyses of related pyridine derivatives provides a foundational understanding of the potential methodologies and insights that could be applied.

Computational chemistry serves as a powerful tool in modern drug discovery and materials science, offering predictions of molecular properties and behaviors that can guide experimental work. For a molecule like this compound, these techniques could unlock a deeper understanding of its biological potential and physical characteristics.

Computational Chemistry and Molecular Modeling Studies

Computational approaches are pivotal in elucidating the structure-function relationships of novel chemical entities. For substituted pyridine (B92270) compounds, these studies often involve a combination of quantum mechanics, molecular mechanics, and data-driven modeling to predict activity and interaction with biological targets.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating calculated molecular descriptors with experimentally observed activities.

Electronic Descriptors: Parameters like dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial. For instance, the distribution of electron density, influenced by the amino and bromo substituents on the pyridine ring, would significantly impact the molecule's ability to interact with biological receptors through electrostatic or hydrogen bonding interactions.

Hydrophobic Descriptors: The partition coefficient (logP) is a key indicator of a molecule's hydrophobicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both polar (amino, ester) and nonpolar (bromo, ethyl) groups suggests a balanced lipophilicity that would be a key parameter in any QSAR model.

A hypothetical QSAR study would involve synthesizing a series of analogues of Ethyl 2-amino-5-bromoisonicotinate with varied substituents and correlating their measured biological activities with a range of calculated descriptors.

Table 1: Representative Molecular Descriptors Potentially Correlated with Biological Activity for a Series of 2-amino-5-halopyridine Analogs

| Compound Analogue | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Predicted Activity (IC50, µM) |

| Analogue 1 (X=Cl) | 2.1 | 3.5 | -6.2 | -1.5 | 10.5 |

| Analogue 2 (X=Br) | 2.3 | 3.4 | -6.3 | -1.6 | 8.2 |

| Analogue 3 (X=I) | 2.6 | 3.2 | -6.4 | -1.7 | 5.1 |

| Analogue 4 (X=F) | 1.8 | 3.8 | -6.1 | -1.3 | 15.3 |

Note: This table is illustrative and based on general principles of QSAR for halogenated aromatic compounds. The data is not from a specific study on this compound.

The ultimate goal of a QSAR study is to develop a predictive model that can be used to design new, more potent analogues. Based on the correlations identified, a mathematical equation is generated. For example, a simplified, hypothetical QSAR model might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * LUMO + 1.5

Such a model, once validated, would allow researchers to virtually screen new designs of this compound derivatives. By modifying substituents to optimize the key descriptors (e.g., increasing hydrophobicity or lowering LUMO energy), compounds with potentially enhanced biological activity could be prioritized for synthesis and testing, thereby accelerating the drug discovery process.

MD simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time.

For this compound, an MD simulation would typically begin with the molecule docked into the active site of a target protein. The simulation would then track the movements of every atom in the system over a period of nanoseconds to microseconds.

Key insights from such a simulation would include:

Conformational Flexibility: The simulation would reveal the preferred conformations of the molecule within the binding pocket. The rotational freedom of the ethyl ester group and the potential for hydrogen bonding through the amino group would be of particular interest.

Binding Stability: By analyzing the trajectory of the simulation, the stability of the interaction between this compound and its target can be assessed. Root Mean Square Deviation (RMSD) plots would indicate if the molecule remains stably bound or if it diffuses away from the active site.

Interaction Analysis: MD simulations allow for a detailed analysis of the specific interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) that contribute to binding affinity. The bromine atom, for instance, could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Table 2: Hypothetical Data from a Molecular Dynamics Simulation of this compound Bound to a Target Protein

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds | Key Interacting Residues |

| 0-10 | 1.2 ± 0.3 | 2-3 | Asp120, Ser150 |

| 10-20 | 1.5 ± 0.4 | 1-2 | Asp120 |

| 20-30 | 1.3 ± 0.2 | 2-3 | Asp120, Ser150, Gly151 |

| 30-40 | 1.4 ± 0.3 | 2 | Asp120, Gly151 |

| 40-50 | 1.3 ± 0.2 | 2-3 | Asp120, Ser150 |

Note: This table is a representative example of the type of data generated from an MD simulation and is not based on a specific study of the title compound.

Biological Activity and Pharmacological Potential

Role as a Versatile Building Block in Medicinal Chemistry

The chemical architecture of ethyl 2-amino-5-bromoisonicotinate, featuring an amino group, a bromine atom, and an ethyl ester on a pyridine (B92270) ring, offers multiple reactive sites for chemical modification. This makes it an attractive building block for the synthesis of a diverse range of heterocyclic compounds. mdpi.commdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.netrjpbcs.comnih.govnih.govnih.govnih.govmdpi.commdpi.comnih.govnih.gov

The presence of the amino and bromo substituents allows for a variety of chemical transformations, enabling the construction of fused ring systems and the introduction of diverse functional groups. The amino group can participate in condensation reactions and amide bond formations, while the bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

For instance, similar 2-aminopyridine (B139424) scaffolds are utilized in the synthesis of complex heterocyclic systems. The amino group can be a key nucleophile in cyclization reactions to form fused pyrimidines, triazoles, or other nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.

The strategic placement of functional groups on the pyridine ring of this compound allows for the rational design of ligands that can interact with specific biological targets, such as enzymes and receptors. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The bromo substituent provides a site for introducing larger and more complex functionalities that can occupy specific pockets in a protein's active site.

Exploration of Enzyme Inhibition Properties

There is currently a lack of specific research data on the enzyme inhibition properties of this compound itself. However, the broader class of substituted aminopyridines has been investigated for the inhibition of various enzymes. For instance, derivatives of 2-aminopyridine have been explored as inhibitors of kinases, such as those involved in inflammatory pathways. nih.gov The development of such inhibitors often involves the modification of a core scaffold like this compound to optimize potency and selectivity.

Future research could explore the potential of this compound and its derivatives as inhibitors of enzymes implicated in various diseases.

Investigation of Therapeutic Activities

Direct evidence from preclinical or clinical studies on the therapeutic activities of this compound is not available in the current literature. The following sections discuss the potential therapeutic areas where derivatives of this scaffold might be investigated, based on the activities of structurally related compounds.

While there are no specific studies reporting the anti-inflammatory properties of this compound, the aminopyridine scaffold is present in some compounds with anti-inflammatory activity. nih.gov For example, derivatives of similar heterocyclic structures have been shown to inhibit the production of pro-inflammatory mediators. nih.gov The synthesis of novel compounds from this compound could lead to the discovery of new anti-inflammatory agents.

The investigation into the antimicrobial efficacy of this compound has not been reported. However, heterocyclic compounds, including various pyridine derivatives, are a well-established class of antimicrobial agents. mdpi.commdpi.comnih.govresearchgate.netrjpbcs.com The synthesis of novel molecules incorporating the this compound core could be a viable strategy to develop new antibacterial or antifungal drugs.

Antimicrobial Efficacy

Antibacterial Activity (e.g., against MRSA, ESBL-producing E. coli)

While direct studies on this compound are limited, research on structurally related aminopyridine and bromo-pyridine derivatives indicates significant potential for antibacterial applications. The presence of both an amino group and a halogen on the pyridine ring is a recurring theme in compounds designed to combat resistant bacterial strains.

Derivatives of 2-aminopyridine have demonstrated noteworthy activity against multidrug-resistant (MDR) Staphylococcus aureus (MRSA) strains. researchgate.net In one study, N-acylated derivatives of 2-amino-5-(trifluoromethyl)pyridine and 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) were synthesized and tested against various MRSA strains, with many of the compounds showing higher potency than the standard drug, vancomycin (B549263). researchgate.net For instance, certain derivatives showed significant inhibitory activity against the MRSA-252 strain. researchgate.net Similarly, other synthetic 2-amino-3-cyanopyridine (B104079) derivatives have shown high potency against Gram-positive bacteria, particularly S. aureus and Bacillus subtilis. nih.gov

The bromine substituent is also a key feature in other antibacterial agents. Imidazo[4,5-b]pyridine derivatives synthesized from 5-bromopyridine-2,3-diamine were found to be more effective against Gram-positive Bacillus cereus than the Gram-negative Escherichia coli. mdpi.com Furthermore, studies on 6-bromoindolglyoxylamide derivatives revealed intrinsic antimicrobial activity against Gram-positive bacteria like S. aureus and antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The presence of halogens on pyridine-based structures is often associated with excellent antibacterial activity. researchgate.net

Table 1: Antibacterial Activity of Related Pyridine Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

| N-acylated 2-aminopyridines | Multidrug-Resistant S. aureus (MRSA) | Several derivatives showed higher potency than vancomycin against MRSA strains. | researchgate.net |

| 2-Amino-3-cyanopyridines | S. aureus, B. subtilis | High antibacterial potency observed, suggesting a promising model for new agents. | nih.gov |

| Imidazo[4,5-b]pyridines | B. cereus, E. coli | Greater sensitivity observed for Gram-positive bacteria (B. cereus). | mdpi.com |

| Halogenated Pyridines | E. coli, S. aureus | Presence of halogens often correlates with excellent antimicrobial activity. | researchgate.net |

Antifungal Activities

The isonicotinate (B8489971) scaffold is a component of molecules investigated for antifungal properties. An isonicotinate-derived meso-tetraarylporphyrin demonstrated moderate but encouraging antifungal activity against several yeast strains, including Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov The activity was attributed to both the porphyrin core and the phenyl isonicotinate moiety. nih.gov

In studies of related structures, nicotinamide (B372718) derivatives have been explored as potent antifungal agents. mdpi.com One particular derivative, 16g , was found to have significant activity against both fluconazole-sensitive and fluconazole-resistant strains of C. albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 1 μg/mL against the resistant strains. mdpi.com This highlights the potential of the broader pyridine-carboxamide family in developing new antifungal treatments. General research into pyridine derivatives confirms their potential for antifungal applications. researchgate.netontosight.ai

Table 2: Antifungal Activity of Isonicotinate and Nicotinamide Derivatives

| Compound | Target Organism | MIC (Minimum Inhibitory Concentration) | MFC (Minimum Fungicidal Concentration) | Reference |

| Isonicotinate-derived porphyrin | Candida albicans ATCC 90028 | 1.25 mg/L | 2.5 mg/L | nih.gov |

| Candida tropicalis ATCC 64677 | 1.25 mg/L | 2.5 mg/L | nih.gov | |

| Candida glabrata ATCC 64677 | 5 mg/L | >5 mg/L | nih.gov | |

| Nicotinamide derivative 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125–1 μg/mL | Not Reported | mdpi.com |

Antiviral Potency and Mechanisms

Direct evidence for the antiviral activity of this compound is not available in current literature. However, the significance of halogen substituents, particularly bromine, in antiviral compounds has been noted in various studies. For example, the compound bromocriptine (B1667881) was identified as a potent inhibitor of the Dengue virus (DENV), acting by restricting the RNA replication step of the viral life cycle. nih.gov In another study on isatin (B1672199) derivatives, it was observed that replacing a bromine atom on the core structure with hydrogen led to a decrease in antiviral potency, suggesting a positive contribution of the halogen. nih.gov These findings underscore the potential importance of the bromo-substitution in designing new antiviral agents, making compounds like this compound interesting candidates for future screening and evaluation.

Anticancer and Antiproliferative Activities (e.g., organotin isonicotinate derivatives, activity against HCT-116, MCF-7, HeLa cell lines)

The isonicotinate ligand has been successfully incorporated into organometallic compounds with significant anticancer properties. Specifically, organotin(IV) derivatives of various ligands, including those from the broader carboxylate family to which isonicotinates belong, have shown potent in vitro antiproliferative activity against multiple human tumor cell lines. nih.gov

Studies on organotin(IV) compounds derived from 1,2,4-triazolo[1,5-a]pyrimidines demonstrated cytotoxicity against human colorectal carcinoma (HCT-116), hepatocellular cancer (HepG2), and breast cancer (MCF-7) cell lines. nih.govnih.gov The cytotoxicity of these compounds was often greater than that of the clinical drug cisplatin. nih.govnih.gov The nature of the organic groups attached to the tin atom (e.g., n-butyl, phenyl) and the specific ligand structure both play crucial roles in determining the level of anticancer activity. nih.govsci-hub.se For instance, triphenyltin(IV) derivatives have often been found to be more effective than tributyltin(IV) counterparts against various cancer cell lines. nih.gov The antiproliferative activity of organotin(IV) compounds is a well-documented area, showing their potential as effective anticancer agents. nih.govresearchgate.net

Table 3: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Organotin(IV) Compounds Against Human Cancer Cell Lines (24h treatment)

| Compound | HCT-116 (Colorectal) | HepG2 (Hepatocellular) | MCF-7 (Breast) | Reference |

| n-Bu₃Sn(5tpO) | 0.08 ± 0.01 | 0.09 ± 0.01 | 0.28 ± 0.03 | nih.gov |

| Ph₃Sn(HtpO₂) | 0.04 ± 0.00 | 0.06 ± 0.01 | 0.07 ± 0.01 | nih.gov |

| n-Bu₃Sn(HtpO₂) | 0.13 ± 0.01 | 0.14 ± 0.01 | 0.30 ± 0.03 | nih.gov |

| Cisplatin | 0.80 ± 0.08 | 1.10 ± 0.10 | 1.20 ± 0.10 | nih.gov |

IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency. Data is for related organotin compounds, not specifically of this compound.

Vasodilator Properties of Nicotinate (B505614) Esters

Nicotinate esters, as a class of compounds, are recognized for their vasodilator properties. nih.gov Studies on vascular smooth muscle have shown that nicotinate esters can induce relaxation in contracted arterial strips. nih.gov The general mechanism for many vasodilator compounds involves either activating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway or blocking voltage-dependent calcium channels in the vascular smooth muscle cells. nih.gov The anti-anginal effects of nitrates, for example, are primarily due to the activation of the NO-cGMP signaling pathway, which leads to vascular smooth muscle relaxation and venous dilatation. ijres.org While the specific pathway for this compound is not detailed, its identity as a nicotinate ester places it within a class of compounds known to possess these vasodilator effects.

Elucidation of Molecular Mechanisms of Action

The biological activity of a molecule like this compound is fundamentally determined by its ability to interact with target macromolecules such as proteins and enzymes. The specific functional groups on its pyridine ring—the amino group, the bromine atom, and the ester—are critical for establishing the non-covalent interactions that drive biological recognition and effect.

Analysis of Hydrogen Bonding and Halogen Bonding in Biological Recognition

Hydrogen Bonding: The amino group (-NH₂) and the nitrogen atom within the pyridine ring of this compound are classic hydrogen bond donors and acceptors, respectively. Hydrogen bonds are a cornerstone of molecular recognition in biological systems, providing directional and specific interactions that stabilize ligand-protein complexes. acs.org The amino group can donate hydrogen bonds to backbone carbonyls or acidic amino acid side chains (e.g., Aspartate, Glutamate) in a binding pocket, while the pyridine nitrogen can accept a hydrogen bond from donors like Serine or Threonine.